molecular formula C18H29Cl B14883981 1-Chloro-3-dodecylbenzene

1-Chloro-3-dodecylbenzene

Cat. No.: B14883981
M. Wt: 280.9 g/mol
InChI Key: ZVPFMDMJBXXAHW-UHFFFAOYSA-N
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Description

1-Chloro-3-dodecylbenzene is an organic compound with the molecular formula C18H29Cl. It is a chlorinated derivative of dodecylbenzene, where a chlorine atom is substituted at the 1-position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-dodecylbenzene can be synthesized through the alkylation of benzene with 1-dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically involves the formation of a carbonium ion intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mesoporous zeolites as catalysts to enhance the efficiency and selectivity of the alkylation process. This method not only improves the yield but also reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-dodecylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of dodecylbenzene derivatives.

    Oxidation: Formation of dodecanol, dodecanal, or dodecanoic acid.

    Reduction: Formation of dodecylbenzene.

Scientific Research Applications

1-Chloro-3-dodecylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-chloro-3-dodecylbenzene primarily involves its reactivity as an electrophile due to the presence of the chlorine atom. The chlorine atom withdraws electron density from the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-dodecylbenzene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other chlorobenzenes. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactant and lubricant production .

Properties

Molecular Formula

C18H29Cl

Molecular Weight

280.9 g/mol

IUPAC Name

1-chloro-3-dodecylbenzene

InChI

InChI=1S/C18H29Cl/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(19)16-17/h12,14-16H,2-11,13H2,1H3

InChI Key

ZVPFMDMJBXXAHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)Cl

Origin of Product

United States

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